(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid
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Overview
Description
(22E)-3beta-hydroxy-5alpha-chola-7,22-dien-24-oic acid is a 3beta-hydroxy steroid.
Scientific Research Applications
Chemical Synthesis and Toxicity Studies
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic acid and its derivatives have been a subject of study in the field of chemical synthesis. A notable study improved the synthesis of a related compound, (22R,23R)-3beta-hydroxy-22,23-epoxy-5alpha-ergost-8(14)-en-15-one, from (22E)-3beta-acetoxy-5alpha-ergosta-7,14,22-triene. This study also explored its toxicity in human mammary gland carcinoma cells, finding high toxicity (TC(50) = 0.4 +/- 0.1 microM) (Mekhtiev, Timofeev, & Misharin, 2008).
Biological Activities in Cancer Research
Research has also explored the biological activities of similar sterols and their effects on cancer cells. For example, certain sterols with oxygenated side chains, analogues to this compound, showed significant inhibitory effects on cholesterol biosynthesis in hepatoma Hep G2 cells. These activities were substantially higher than some other sterols, indicating a potential application in cancer research (Flegentov, Piir, Medvedeva, Tkachev, Timofeev, & Misharin, 2005).
Extraction from Natural Sources
In addition, this compound and its variants have been isolated from natural sources. For instance, novel polyhydroxylated steroids, including variants of this compound, were isolated from the endophytic fungus Chaetomium globosum ZY-22. These compounds represented a new structural type for C(29)-steroids, highlighting the potential for discovering novel compounds from natural sources (Qin, Gao, Zhang, Yang, Bai, Ma, & Laatsch, 2009).
Antitumor Properties
There are also studies on marine-derived fungi that yielded compounds structurally related to this compound, showing antitumor activity. This suggests potential applications in the development of new antitumor agents (Gao, Ma, & Shen, 2008).
Properties
Molecular Formula |
C24H36O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(E,4R)-4-[(3S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pent-2-enoic acid |
InChI |
InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h4,6,9,15-17,19-21,25H,5,7-8,10-14H2,1-3H3,(H,26,27)/b9-4+/t15-,16+,17+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
NNOXLBZOLJVTCY-DKFALFPQSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C=CC(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C=CC(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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